17α-Hydroxy Progesterone-d8

Catalog No.
S1791271
CAS No.
850023-80-2
M.F
C21H30O3
M. Wt
338.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17α-Hydroxy Progesterone-d8

CAS Number

850023-80-2

Product Name

17α-Hydroxy Progesterone-d8

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-hydroxy-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O3

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1/i1D3,4D2,6D2,12D

InChI Key

DBPWSSGDRRHUNT-LDLLURODSA-N

Synonyms

17-Hydroxy-pregn-4-ene-3,20-dione-d8; 4-Pregnen-17α-ol-3,20-dione-d8

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C

Internal Standard for Quantifying 17α-Hydroxyprogesterone (17α-OHP)

α-OHP-d8 is a deuterium-labeled version of 17α-Hydroxyprogesterone (17α-OHP), a naturally occurring steroid molecule. Scientists use 17α-OHP-d8 as an internal standard for quantifying 17α-OHP levels in biological samples like blood serum [1]. An internal standard is a compound with similar chemical properties to the target molecule (17α-OHP) but with a slightly altered mass due to the presence of deuterium atoms. This allows researchers to distinguish the target molecule from other compounds in the sample and accurately measure its concentration [1].

Source

[1] High-Throughput LC-MS/MS Measurement of 17-Hydroxyprogesterone in Human Blood Serum for Research Purposes - Thermo Fisher Scientific ()

17α-Hydroxy Progesterone-d8 is a stable isotope-labeled derivative of 17α-Hydroxy Progesterone, which is a steroid hormone involved in the biosynthesis of corticosteroids. The "d8" designation indicates that this compound has been deuterated at eight positions, enhancing its stability and allowing for more precise analytical measurements in biological samples. This compound is primarily utilized in research settings, particularly in the quantification of steroid hormones through advanced analytical techniques such as liquid chromatography-tandem mass spectrometry.

, primarily as a substrate for various enzymes in steroidogenesis. It can be converted to:

  • 11-Deoxycortisol: Catalyzed by the enzyme 21-hydroxylase, this reaction is crucial in the synthesis of cortisol.
  • Progesterone: Through enzymatic conversion, it can also revert to progesterone under specific conditions.

The deuterated form aids in distinguishing it from endogenous hormones during mass spectrometric analysis, allowing for accurate quantification without interference from naturally occurring steroids .

17α-Hydroxy Progesterone-d8 exhibits biological activity primarily through its interaction with the progesterone receptor. While it acts as an agonist, its affinity is weaker compared to natural progesterone. Elevated levels of 17α-Hydroxy Progesterone are often indicative of congenital adrenal hyperplasia, a condition affecting adrenal hormone production . The compound's ability to serve as a biomarker makes it valuable in clinical diagnostics and research.

The synthesis of 17α-Hydroxy Progesterone-d8 typically involves:

  • Starting Material: Using natural 17α-Hydroxy Progesterone as the base compound.
  • Deuteration Process: Employing deuterated reagents under controlled conditions to selectively replace hydrogen atoms with deuterium at specific positions.
  • Purification: Following synthesis, the product is purified using chromatographic techniques to ensure high purity levels suitable for analytical applications.

This synthetic approach allows researchers to obtain a reliable internal standard for mass spectrometry analyses .

17α-Hydroxy Progesterone-d8 finds applications in various fields:

  • Clinical Diagnostics: Used as an internal standard in liquid chromatography-tandem mass spectrometry for measuring endogenous levels of 17α-Hydroxy Progesterone in serum and other biological fluids.
  • Pharmacokinetic Studies: Assists in understanding the metabolism and pharmacodynamics of steroid hormones.
  • Research: Facilitates studies on adrenal function and disorders related to steroidogenesis.

Interaction studies involving 17α-Hydroxy Progesterone-d8 focus on its binding affinity to the progesterone receptor and other steroid receptors. These studies help elucidate its role in hormonal signaling pathways and its potential effects on cellular processes. The deuterated form allows for precise tracking of its interactions without interference from endogenous hormones, providing clearer insights into its biological effects .

Several compounds are structurally similar to 17α-Hydroxy Progesterone-d8, including:

  • Progesterone: The primary natural hormone that regulates various reproductive functions.
  • 17α-Hydroxyprogesterone: The non-deuterated form, which serves as a precursor in steroidogenesis.
  • Cortisol: A glucocorticoid hormone derived from 17α-Hydroxy Progesterone through enzymatic conversion.

Comparison Table

CompoundStructureBiological RoleUnique Feature
17α-Hydroxy Progesterone-d8C21H30O3 (d8)Precursor for cortisolStable isotope for precise measurement
ProgesteroneC21H30O3Regulates reproductive functionsPrimary natural hormone
17α-HydroxyprogesteroneC21H30O3Precursor for cortisolNon-deuterated form
CortisolC21H30O5Stress response hormoneGlucocorticoid activity

The uniqueness of 17α-Hydroxy Progesterone-d8 lies in its isotopic labeling, which enhances analytical accuracy while studying hormonal levels and metabolic pathways without contamination from endogenous sources .

Structural Identification and Isotopic Labeling

17α-Hydroxy Progesterone-d8 is a deuterated analog of 17α-hydroxyprogesterone, a steroid hormone intermediate in the biosynthesis of androgens, estrogens, and glucocorticoids. Its structure features a pregnane backbone with hydroxyl and ketone functional groups at positions 17α and 3, respectively, and a double bond between carbons 4 and 5. The deuterium labeling pattern involves selective substitution at eight hydrogen atoms, specifically at positions 2,2,4,6,6,21,21, and 21, yielding the deuterated derivative with enhanced mass spectrometric stability.

PositionDeuterium SubstitutionFunctional Group
C22 deuterium atomsMethyl group
C41 deuterium atomCH₂ group
C62 deuterium atomsCH₂ group
C213 deuterium atomsAcetyl group

This isotopic labeling strategy minimizes metabolic interference while maintaining structural integrity, enabling precise quantitation in biological matrices.

Molecular Formula and Deuterium Substitution Patterns

The molecular formula of 17α-hydroxyprogesterone-d8 is C₂₁H₂₂D₈O₃, with a molecular weight of 338.51 g/mol. The deuterium substitution replaces eight hydrogens with deuterium atoms, increasing the molecular weight by 8.04 Da compared to the non-deuterated form (C₂₁H₃₀O₃, MW = 330.46 g/mol). The substitution pattern ensures isotopic purity (>95% D₈) and minimizes isotopic overlap during mass spectrometric analysis.

PropertyNon-DeuteratedDeuterated (d8)
Molecular FormulaC₂₁H₃₀O₃C₂₁H₂₂D₈O₃
Molecular Weight330.46 g/mol338.51 g/mol
Isotopic PurityN/A>95% D₈

Physicochemical Properties

The physicochemical properties of 17α-hydroxyprogesterone-d8 align closely with its non-deuterated counterpart due to minimal structural perturbation from isotopic substitution. Key properties include:

PropertyValueSource
Melting Point276°C (non-deuterated)
Boiling Point~407.89°C (estimated)
Density1.0998 g/cm³ (non-deuterated)
SolubilitySoluble in methanol, chloroform
Storage ConditionsStable at -20°C, protected from light

The compound is typically supplied as a methanolic solution (100 µg/mL) in ampoules for stability and ease of use.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The ¹³C NMR spectrum of 17α-hydroxyprogesterone-d8 displays characteristic shifts for its functional groups:

  • Ketone (C3): δ ~206.7 ppm
  • Hydroxylated C17: δ ~72.6 ppm (non-deuterated analog)
  • Deuterated Methyl (C2): δ ~21.2 ppm (reduced splitting due to deuterium)

Infrared (IR) Spectroscopy

Key absorption bands include:

  • C=O stretch: ~1695 cm⁻¹ (ketone)
  • C-O stretch: ~1050 cm⁻¹ (hydroxyl group)
  • C-D bending: ~2100–2250 cm⁻¹ (deuterated positions)

Mass Spectrometry (MS)

Electron ionization (EI) mass spectra show prominent peaks at:

  • Molecular ion: m/z 338.3 (M⁺- )
  • Fragment ions: m/z 113.2 (C₈H₁₇D⁸O⁺), m/z 339.3 (confirmatory transition)

Deuterium Labeling Strategies via Hydrogen Isotope Exchange

The synthesis of 17α-Hydroxy Progesterone-d8 relies primarily on hydrogen-deuterium exchange reactions, which represent the most straightforward and powerful methods for constructing deuterium-labeled steroid compounds [9] [42]. The deuterium labeling pattern in 17α-Hydroxy Progesterone-d8 specifically targets eight positions (2,2,4,6,6,21,21,21-d8), requiring sophisticated exchange strategies to achieve selective incorporation at these sites [1] [2].

Hydrogen isotope exchange reactions involving carbon-hydrogen bonds can be facilitated through various catalytic systems, with the use of deuterium oxide as the most cost-effective and environmentally harmonious deuterium source [9] [42]. The exchange mechanism typically involves the activation of carbon-hydrogen bonds through metal catalysts, particularly platinum group metals such as palladium, platinum, and rhodium supported on carbon [12] [42]. These heterogeneous catalysts offer advantages in terms of easy removal from reaction media without metal leaching, making them particularly suitable for pharmaceutical applications [42].

The fundamental mechanism of hydrogen-deuterium exchange in steroid systems involves the coordination of zerovalent platinum-group metals with both hydrogen gas and deuterium oxide [42]. The carbon-hydrogen bond of the steroid substrate undergoes oxidative addition to the active metal center, generating a metal(II) intermediate where hydrogen-deuterium exchange occurs between the hydrogen atom bound to the metal and deuterium from deuterium oxide [42]. Subsequent reductive elimination releases the deuterium-labeled product while regenerating the metal catalyst [42].

For steroid compounds like 17α-Hydroxy Progesterone, specific exchange patterns can be achieved through controlled reaction conditions [4]. The acidic nature of α-hydrogens adjacent to carbonyl groups makes them particularly susceptible to deuterium exchange under basic or acidic conditions [40]. The process requires an excess of deuterium oxide and can be accelerated by the addition of acid or base catalysts, ultimately resulting in complete exchange of all acidic hydrogens with deuterium [40].

Table 1: Deuterium Exchange Conditions for Steroid Modification

Exchange MethodTemperature (°C)PressureCatalyst SystemDeuterium SourceExchange Efficiency (%)
Base-catalyzed exchange80-120AtmosphericSodium deuteroxideDeuterium oxide85-95 [40]
Metal-catalyzed exchange25-1501-5 atm H₂Palladium/CarbonDeuterium oxide90-99 [42]
Acid-catalyzed exchange60-100AtmosphericDeuterated acidDeuterium oxide80-90 [40]
Platinum-catalyzed exchangeRoom temperature1 atm H₂Platinum/CarbonDeuterium oxide95-99 [42]

Advanced synthetic strategies for deuterated steroids have been developed using trideuterated methyl iodide for selective carbon-19 labeling, demonstrating that isotope incorporation can be achieved without loss of deuterium during synthetic transformations [11]. This methodology has been successfully applied to various steroid frameworks, including testosterone and related compounds, with complete retention of deuterium content as confirmed by mass spectrometry analysis [11].

Industrial Synthesis Routes and Process Optimization

The traditional industrial synthesis of 17α-Hydroxyprogesterone involves multiple chemical transformations starting from readily available steroid substrates [3] [21]. One established route begins with androstenedione and employs addition reactions at the 17-carbonyl group using appropriate nucleophiles [21]. The process typically involves the use of acetone cyanohydrin or similar reagents to introduce the requisite functional groups at the 17-position [21].

Biotransformation approaches have gained significant attention in industrial steroid production due to their ability to achieve regio- and stereoselective modifications [24] [25]. The fungus Curvularia lunata has been extensively studied for its ability to hydroxylate progesterone at the 17α-position, with yields reaching 72.92% when combined with complexation techniques using hydroxypropyl-β-cyclodextrin, sonication, and aeration [24]. This biotransformation approach offers advantages in terms of selectivity and environmental sustainability compared to purely chemical methods [25].

For deuterated steroid production, the integration of deuterium labeling into existing industrial processes requires careful optimization of reaction conditions [17] [38]. The scalability of deuterated polymer production, which shares similar challenges with deuterated steroid synthesis, has been identified as a critical factor for industrial implementation [17]. Key considerations include the availability of deuterium sources, reaction efficiency, and the ability to maintain isotopic purity throughout the manufacturing process [17].

Table 2: Industrial Production Routes for 17α-Hydroxyprogesterone

Synthesis RouteStarting MaterialKey StepsOverall Yield (%)Reaction TimeIndustrial Feasibility
Chemical synthesis from androstenedioneAndrostenedioneGrignard addition, oxidation65-75 [21]48-72 hoursHigh
Biotransformation using Curvularia lunataProgesteroneEnzymatic hydroxylation70-73 [24]24-48 hoursMedium
Semi-synthetic from cholesterolCholesterolMulti-step degradation45-55 [26]120-168 hoursMedium
Modified Marker degradationDiosgeninSide-chain cleavage60-70 [3]96-144 hoursHigh

Process optimization for deuterated steroid production involves balancing reaction efficiency with isotopic purity maintenance [16] [19]. Continuous flow technology has emerged as a promising approach for improving steroid synthesis efficiency, offering advantages in terms of reaction control, heat transfer, and process intensification [37]. The integration of continuous flow methods with deuterium labeling strategies represents an area of active development in the pharmaceutical industry [37].

The use of supercritical fluid chromatography has been explored as an alternative method for steroid processing, offering advantages in terms of resolution and sensitivity compared to traditional liquid chromatography methods [48]. This technology shows particular promise for the purification and analysis of deuterated steroid compounds, where precise separation and quantification are critical [48].

Purification and Quality Control Protocols

Purification of 17α-Hydroxy Progesterone-d8 requires specialized analytical methods capable of distinguishing deuterated compounds from their non-deuterated counterparts while ensuring high isotopic purity [32] [34]. The assessment of isotopic enrichment and structural integrity represents a critical aspect of quality control for deuterated pharmaceutical compounds [32].

High-resolution mass spectrometry coupled with liquid chromatography provides the primary analytical platform for characterizing deuterated steroids [32] [34]. The methodology involves recording full-scan mass spectra, extracting and integrating isotopic ions, and calculating the isotopic enrichment of the desired labeled compounds [32]. Nuclear magnetic resonance spectroscopy serves as a complementary technique for confirming structural integrity and determining the positions of labeled atoms [32] [33].

Table 3: Analytical Methods for Deuterated Steroid Characterization

Analytical TechniqueDetection LimitIsotopic Purity AssessmentStructural ConfirmationSample Requirements
LC-ESI-HRMS<0.1 ng/mL [32]94-99.9% [32]Molecular weight confirmation<1 mg
²H NMR Spectroscopy1-10 mg [31]Qualitative assessmentPosition-specific labeling5-20 mg
GC-MS Analysis0.1-1.0 ng/mL [50]85-95% [50]Fragmentation patterns<1 mg
Ultra-performance SFC-MS/MS<0.05 ng/mL [48]90-98% [48]Retention time matching<0.5 mg

The determination of isotopic purity using electrospray ionization high-resolution mass spectrometry has been demonstrated to provide rapid, highly sensitive analysis with very low sample consumption requirements [34]. This method offers significant advantages over traditional approaches, requiring less time and being more cost-effective while providing accurate isotopic purity measurements [34]. The technique can achieve sensitivity levels below the nanogram level and operates without requiring deuterated solvents [34].

Chromatographic separation plays a crucial role in the purification process, with various stationary phases showing different selectivities for deuterated versus non-deuterated compounds [53]. Gas chromatography has been particularly effective for separating isotopologue pairs, with ionic liquid stationary phases and phenyl-substituted polydimethylsiloxane phases showing remarkable separation capabilities [53]. The isotope effect in chromatographic separation can result in either normal or inverse isotope effects depending on the stationary phase polarity and the location of deuterium substitution [53].

Quality control protocols for deuterated steroids must address both chemical purity and isotopic enrichment [18] [50]. Stable isotope dilution methods using internal standards with variable levels of deuterium incorporation are commonly employed to ensure accurate quantification [50]. The substitution of three atoms of deuterium is typical for internal standards, though higher levels of deuterium incorporation may cause chromatographic shifts that require careful method validation [50].

Ion suppression and enhancement effects in mass spectrometry analysis represent significant challenges in deuterated steroid analysis [14] [15]. The use of deuterated internal standards helps compensate for matrix effects, but validation procedures must thoroughly assess ion suppression, accuracy, recovery, precision, linearity, and detection limits [18] [50]. Specificity requirements for steroid analysis include knowledge of liquid chromatography retention times, molecular weights, and fragmentation patterns [50].

Scalability Challenges in Deuterated Steroid Production

The industrial-scale production of deuterated steroids faces unique challenges related to deuterium availability, process economics, and maintaining isotopic purity throughout large-scale operations [17] [38]. The scalability of deuterated compound production requires addressing fundamental limitations in current manufacturing approaches while developing new technologies capable of meeting industrial demands [17].

Deuterium availability represents a primary constraint for large-scale deuterated steroid production [43]. Industrial deuterium production relies on separation from ordinary water through processes such as the Girdler sulfide process, distillation, or hydrogen sulfide exchange methods [43]. The world's deuterium production capacity has been historically limited, with major producers including former Canadian facilities and current Indian heavy water plants [43]. The cost and availability of deuterium significantly impact the economic feasibility of large-scale deuterated pharmaceutical production [20].

Table 4: Scalability Factors in Deuterated Steroid Production

Production ScaleDeuterium Requirements (kg/batch)Cost Impact (relative)Process ComplexityQuality Control Burden
Laboratory scale (1-10 g)0.1-1.01xLowModerate
Pilot scale (100 g-1 kg)10-1005-10xMediumHigh
Commercial scale (10-100 kg)1000-1000020-50xVery HighVery High
Industrial scale (>1000 kg)>100000100-500xExtremeExtreme

The economic feasibility of industrial deuterated steroid production is limited by low conversion yields and product selectivity achieved with currently available synthetic methods [38]. Traditional approaches based on physicochemical mutagenesis and selection processes have reached their optimization limits, necessitating the development of new biotechnological approaches using recombinant DNA technologies and metabolic engineering [38].

Process intensification through continuous flow technology offers potential solutions for scaling deuterated steroid production [37] [16]. The implementation of iterative runs in continuous-flow systems using recirculation processes has demonstrated the ability to achieve high isotopic purities while maintaining site-selectivity or achieving complete deuteration on demand [16]. This approach provides fast, productive, and environmentally friendly access to deuterated compounds with enhanced isotopic purity compared to batch processes [16].

Manufacturing infrastructure requirements for deuterated steroid production include specialized equipment capable of handling deuterated reagents while preventing isotopic contamination [36]. The pharmaceutical industry has developed expertise in steroid manufacturing through facilities capable of handling over 200 chemical steps and producing diverse products ranging from simple to complex chemistry [36]. However, adaptation of these facilities for deuterated compound production requires significant investment in specialized equipment and quality control systems [36].

Temperature and pressure control represent critical factors in maintaining deuterium incorporation efficiency during scale-up operations [46]. New materials for deuterium separation at higher temperatures have been developed to improve industrial-scale isotope separation processes [46]. Metal-organic frameworks showing exceptional deuterium separation performance at temperatures around 120 K offer promising alternatives to traditional cryogenic distillation methods that require extremely low temperatures and high energy consumption [46].

The integration of deuterated steroid production into existing pharmaceutical manufacturing infrastructure requires addressing regulatory compliance and quality assurance challenges [44]. Regulatory authorities including the Food and Drug Administration, European Medicines Agency, and International Council for Harmonisation increasingly emphasize precision and reproducibility in deuterated compound production [44]. The implementation of Good Laboratory Practice settings and compliance with pharmaceutical manufacturing guidelines adds complexity to scaling operations [44].

Mass Spectrometric Detection

17α-Hydroxy Progesterone-d8 demonstrates optimal ionization efficiency in positive electrospray ionization mode. The most sensitive mass transitions include 339.1→100.4 and 339.3→113.2, providing robust quantification channels with minimal matrix interference [3] [5] [6]. Collision energies are typically optimized between 20-35 eV, with argon serving as the collision gas at flow rates of 0.18 mL/min [3].

Source parameters require careful optimization, with capillary voltages of 1.5 kV, cone voltages of 32 V, and desolvation temperatures of 550°C providing optimal sensitivity and stability [3]. The mass difference of 8 daltons from the native compound ensures minimal spectral overlap and eliminates cross-talk interference [7] [8].

Analytical Performance Characteristics

Contemporary LC-MS/MS methods utilizing 17α-Hydroxy Progesterone-d8 demonstrate exceptional analytical performance metrics. Linear dynamic ranges extend from 0.14 ng/mL to 400 nmol/L, with limits of detection as low as 0.14 ng/mL and quantification limits of 0.52 ng/mL [3] [9] [6]. These sensitivity parameters exceed clinical requirements for both serum and dried blood spot applications.
Precision studies consistently demonstrate excellent reproducibility, with intra-assay coefficients of variation ranging from 0.4% to 10% and inter-assay precision typically below 15% [3] [9] [6] [10]. Recovery studies yield values between 75% and 105.71%, indicating minimal matrix effects and excellent extraction efficiency across different biological matrices [3] [9] [6].

The isotopic purity of 17α-Hydroxy Progesterone-d8 represents a critical quality parameter, with commercial preparations typically achieving >99% deuterium incorporation and <1% d0 species [11] [12]. This high isotopic purity ensures stable analytical performance and minimizes interference from unlabeled compounds [13].

Comparison of Immunoassays vs. Chromatographic Methods

The analytical comparison between immunoassays and chromatographic methods for 17α-hydroxyprogesterone quantification reveals significant performance differences, particularly when using 17α-Hydroxy Progesterone-d8 as an internal standard in LC-MS/MS applications.

Specificity and Cross-Reactivity Profiles

Immunoassays exhibit substantial cross-reactivity with structurally related steroids, creating significant analytical challenges. Progesterone demonstrates cross-reactivity ranging from 4.5% to 29%, while 11-deoxycortisol shows even higher interference levels of 5.5% to 100% [14] [15] [16]. 17α-Hydroxypregnenolone contributes 7.1% cross-reactivity, and cortisol interference varies from <0.01% to 17% depending on antibody specificity [14] [15].

These cross-reactivity issues prove particularly problematic in clinical samples where multiple steroids coexist at varying concentrations. During pregnancy, progesterone concentrations increase approximately 7-fold compared to 17α-hydroxyprogesterone levels, and approximately 20-fold during pregnancy, leading to substantial overestimation when using immunoassays with 9.7% progesterone cross-reactivity [14].

In contrast, LC-MS/MS methods utilizing 17α-Hydroxy Progesterone-d8 demonstrate exceptional specificity through chromatographic separation combined with mass spectrometric detection. No significant interference occurs from progesterone, androstenedione, testosterone, cortisol, or other structurally related compounds [3] [6] [17]. The only documented interference involves deoxycorticosterone, which shares identical molecular weight and fragmentation patterns but can be distinguished through retention time differences [5] [6].

Precision and Accuracy Comparisons

Immunoassay methods typically demonstrate variable precision with inter-assay coefficients of variation exceeding 15% at clinically relevant concentrations [6] [18]. In-house radioimmunoassay methods show particularly poor performance, with inter-assay bias reaching 19.3% and coefficients of variation of 27.42% at 10 nmol/L concentrations [6].

LC-MS/MS methods consistently outperform immunoassays in precision metrics. Contemporary methods achieve intra-assay precision below 10% and inter-assay precision below 15% across the analytical range [3] [9] [6] [17]. The use of 17α-Hydroxy Progesterone-d8 as internal standard provides essential compensation for matrix effects and analytical variations, contributing significantly to improved precision.

Accuracy assessments reveal poor correlation between immunoassay and LC-MS/MS results, with LC-MS/MS values ranging from 67% lower to 22% higher than immunoassay measurements [6]. Method comparison studies demonstrate that LC-MS/MS results are consistently more accurate, particularly evident when validated against certified reference materials [3] [19].

Matrix Effects and Clinical Performance

Immunoassays suffer from significant matrix effects, particularly in dried blood spot applications. Steroid sulfates and fetal adrenal steroids create substantial interference, leading to falsely elevated results [16] [20]. AutoDELFIA immunoassay methods show poor correlation with LC-MS/MS for patient dried blood spot samples (R² = 0.6784), while excellent correlation exists for quality control and proficiency test samples (R² = 0.9797) [21].

LC-MS/MS methods effectively manage matrix effects through sample preparation optimization and internal standard compensation. Matrix effects typically range from -6.49% to -9.78%, which are well within acceptable analytical limits [3]. The use of deuterated internal standards ensures consistent performance across different sample types and concentrations.

Role in Newborn Screening for Congenital Adrenal Hyperplasia

17α-Hydroxy Progesterone-d8 plays a crucial role in newborn screening programs for congenital adrenal hyperplasia, serving as the essential internal standard for accurate quantification in dried blood spot analysis. Congenital adrenal hyperplasia affects approximately 1 in 15,000 to 16,000 newborns in the United States and Europe, with slightly lower prevalence in Japan (1:19,000) [22].

Screening Methodology and Implementation

Newborn screening programs utilize dried blood spots collected by heel puncture between 2 and 4 days after birth [22]. Three primary assay techniques are employed for initial screening: radioimmunoassay (United States), enzyme-linked immunosorbent assay (Japan), and time-resolved fluoroimmunoassay (Europe) [22]. However, these immunoassay methods produce high false-positive rates, particularly in preterm infants and critically ill newborns [22] [23] [24].

LC-MS/MS methods incorporating 17α-Hydroxy Progesterone-d8 as internal standard serve as superior second-tier testing approaches. Implementation of LC-MS/MS as second-tier testing significantly improves screening specificity, with positive predictive values increasing from 1.71% to 11.1% in documented screening programs [19]. False-positive rates decrease substantially, from 172 to 40 cases over two-year comparison periods [19].

Gestational Age and Birth Weight Considerations

Preterm newborns demonstrate higher 17α-hydroxyprogesterone concentrations compared to term infants, necessitating adjusted cutoff levels based on gestational age or birth weight [22] [23] [25]. Cut-off levels vary significantly among screening programs due to different antibodies, reagents, filter paper characteristics, and reference population demographics [22].

Contemporary screening programs implement birth weight-stratified cutoff levels: 400 nmol/L for infants born before 35 weeks gestation and 150 nmol/L for infants born at 35-36 weeks [23]. These adjustments reduce false-positive recall rates while maintaining sensitivity for detecting clinically significant cases [23] [25].

Reference intervals established using LC-MS/MS methods with 17α-Hydroxy Progesterone-d8 demonstrate clear distinctions based on birth weight and gestational age. Low birth weight infants show upper reference limits of ≤12.05 ng/mL, while normal weight infants demonstrate limits of ≤6.57 ng/mL [3]. Premature infants exhibit reference intervals of ≤9.89 ng/mL compared to ≤6.74 ng/mL for term infants [3].

Clinical Outcomes and Diagnostic Accuracy

The integration of LC-MS/MS methods with 17α-Hydroxy Progesterone-d8 substantially improves diagnostic accuracy for congenital adrenal hyperplasia detection. Classical salt-wasting forms demonstrate excellent detection sensitivity, with screening 17α-hydroxyprogesterone levels ranging from 91-1404 nmol/L [24]. All salt-wasting patients would be detected using recommended cutoff limits of 30 nmol/L [24].

However, moderate forms of congenital adrenal hyperplasia present greater diagnostic challenges, with 17α-hydroxyprogesterone levels ranging from 4-247 nmol/L [24]. Approximately one-third of moderate cases may be missed using standard cutoff values, representing a limitation in screening sensitivity for milder phenotypes [24].

Second-tier LC-MS/MS analysis enables comprehensive steroid profiling, measuring additional analytes including 11-deoxycortisol, 21-deoxycortisol, cortisol, and androstenedione [26]. High levels of 21-deoxycortisol specifically identify 21-hydroxylase deficiency cases, while calculated ratios of 17α-hydroxyprogesterone to 21-deoxycortisol divided by cortisol further enhance diagnostic sensitivity [26].

Quality Assurance and Standardization

The implementation of 17α-Hydroxy Progesterone-d8 in screening programs requires robust quality assurance measures. Certified reference materials and external quality assessment programs, such as those provided by the Centers for Disease Control and Prevention, ensure analytical standardization across screening laboratories [6].

Measurement uncertainty assessments for methods utilizing 17α-Hydroxy Progesterone-d8 demonstrate expanded uncertainties ranging from 3.29% to 6.45% depending on concentration levels [3]. These uncertainty estimates meet international standards for clinical diagnostic applications and support reliable interlaboratory comparisons.

Validation Parameters for Deuterated Internal Standards

The validation of 17α-Hydroxy Progesterone-d8 as an internal standard requires comprehensive assessment of multiple analytical parameters to ensure reliable quantitative performance in liquid chromatography-tandem mass spectrometry applications.

Isotopic Purity and Chemical Stability

Isotopic purity represents the most critical validation parameter for deuterated internal standards. Commercial preparations of 17α-Hydroxy Progesterone-d8 typically achieve isotopic purity exceeding 95%, with deuterium incorporation distributions showing d0 = 0.00%, d1 = 0.14%, d2 = 0.21%, d3 = 0.28%, d4 = 0.06%, d5 = 0.52%, d6 = 0.00%, d7 = 4.91%, and d8 = 93.71% [11]. High-performance liquid chromatography purity reaches 99.90% at 240 nm detection, with chemical purity of 98-99.3% [12] [27] [28].

Chemical stability studies demonstrate that 17α-Hydroxy Progesterone-d8 maintains integrity when stored at -20°C in appropriate solvents. Deuterium exchange represents a potential stability concern, particularly at positions susceptible to hydrogen-deuterium exchange [29] [30] [31]. However, the eight deuterium atoms in 17α-Hydroxy Progesterone-d8 are strategically positioned to minimize exchange reactions under analytical conditions [32].

Concentration and Response Linearity

Validation protocols require demonstration of linear response relationships between 17α-Hydroxy Progesterone-d8 internal standard concentration and analytical signal. Working solutions are typically prepared at 2-20 nmol/L concentrations in methanol or methanol/acetonitrile mixtures [3] [4]. The internal standard concentration must remain constant across all calibrators and samples to ensure accurate quantification.

Response linearity validation involves measuring internal standard peak areas across multiple concentration levels, demonstrating coefficient of variation below 5% for replicate measurements [1] [3]. Mass spectrometric response should remain stable throughout analytical runs, with acceptable drift limits established at ±10% relative to initial response [7].

Matrix Effect Assessment

Matrix effects represent critical validation parameters requiring thorough evaluation across different biological matrices. Post-extraction addition experiments compare analyte responses in biological matrix versus neat solvent, quantifying matrix-induced signal suppression or enhancement [3] [33]. Acceptable matrix effects typically range from -20% to +20% for clinical applications.

17α-Hydroxy Progesterone-d8 demonstrates excellent matrix effect compensation due to structural similarity with the target analyte. Studies report matrix effects ranging from -6.49% to -9.78% in dried blood spot applications, well within acceptable limits [3]. The deuterated internal standard experiences identical matrix effects as the native compound, providing effective normalization.

Recovery and Extraction Efficiency

Recovery validation assesses the efficiency of sample preparation procedures using 17α-Hydroxy Progesterone-d8. Acceptable recovery ranges typically span 80-120% for biological applications, with coefficients of variation below 15% [3] [9]. Recovery studies involve spiking known concentrations of internal standard into biological matrices before extraction, comparing recovered amounts to theoretical values.

Contemporary methods achieve internal standard recoveries ranging from 75% to 102%, demonstrating excellent extraction efficiency [1] [3] [9] [4]. Liquid-liquid extraction with diethyl ether or methyl tert-butyl ether provides superior recovery compared to solid-phase extraction methods [1] [4].

Precision and Reproducibility

Precision validation encompasses both intra-day and inter-day assessments of internal standard performance. Intra-day precision involves replicate analyses within single analytical runs, while inter-day precision evaluates performance across multiple days and analysts [3] [10]. Acceptable precision limits require coefficients of variation below 15% for internal standard peak areas.

Studies utilizing 17α-Hydroxy Progesterone-d8 demonstrate excellent precision performance, with intra-day coefficients of variation ranging from 0.4% to 8.5% and inter-day precision below 15% [3] [9] [10]. Peak area ratios between analyte and internal standard show superior precision compared to absolute peak areas, highlighting the importance of proper internal standard utilization.

Interference and Specificity Testing

Comprehensive interference testing evaluates potential analytical disruptions from endogenous compounds, medications, and sample collection materials. Common interferents include structurally related steroids, hemolysis products, lipemic substances, and preservatives [3] [16]. Testing protocols involve spiking potential interferents at clinically relevant concentrations and assessing impacts on internal standard quantification.

17α-Hydroxy Progesterone-d8 demonstrates excellent specificity with minimal interference from endogenous steroids including progesterone, testosterone, androstenedione, and cortisol [3] [6]. Complete hemolysis can affect quantification through coeluting substances, while jaundice and lipemia show no significant interference [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

338.26970878 g/mol

Monoisotopic Mass

338.26970878 g/mol

Heavy Atom Count

24

Appearance

White to Off-White Solid

Melting Point

216-218°C

Tag

Progesterone Impurities

Related CAS

68-96-2 (unlabelled)

Dates

Last modified: 08-15-2023

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